molecular formula C20H13Cl2NOS B2485250 2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 339031-99-1

2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole

Cat. No.: B2485250
CAS No.: 339031-99-1
M. Wt: 386.29
InChI Key: JYOIHBIKAFZVRZ-UHFFFAOYSA-N
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Scientific Research Applications

2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is not mentioned in the sources, benzothiazole derivatives are known to have a wide range of biological activities. Changes in the functional group at the 2nd position can induce significant changes in the biological activity of these compounds .

Future Directions

Benzothiazole derivatives have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research could focus on the synthesis of more potent biologically active benzothiazole-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole typically involves the reaction of 3,5-dichlorophenol with benzyl chloride to form 3,5-dichlorophenylmethyl ether. This intermediate is then reacted with 2-aminobenzenethiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar biological activity.

    3,5-Dichlorophenylmethyl ether: An intermediate in the synthesis of the target compound.

    2-Aminobenzenethiol: Another intermediate used in the synthesis.

Uniqueness

2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole is unique due to its specific combination of a benzothiazole ring and a dichlorophenylmethyl ether moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-[(3,5-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NOS/c21-15-9-16(22)11-17(10-15)24-12-13-4-3-5-14(8-13)20-23-18-6-1-2-7-19(18)25-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOIHBIKAFZVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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